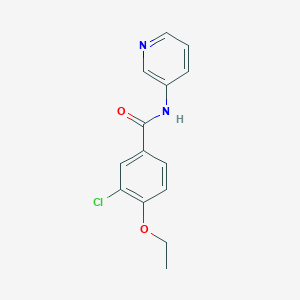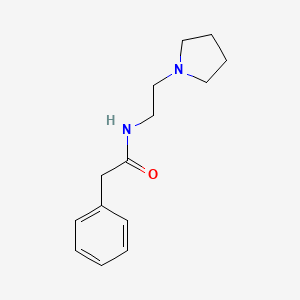![molecular formula C15H18N2O2S2 B5849777 {[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B5849777.png)
{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine is a compound that features a thiazole ring, a phenylsulfonyl group, and a piperidine ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to exhibit a range of pharmacokinetic properties, which can be influenced by factors such as the specific structure of the compound and the route of administration .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of inflammation and metabolism . Additionally, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the NF-κB pathway, which is crucial for inflammatory responses . It also affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and immune responses . Furthermore, 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as PPARs, leading to the activation or inhibition of these receptors . This binding interaction can result in the modulation of gene expression, particularly genes involved in inflammation and metabolism . Additionally, the compound can inhibit the activity of certain enzymes, thereby affecting biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity . In vitro studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function include sustained modulation of gene expression and metabolic pathways, which can lead to changes in cellular behavior .
Dosage Effects in Animal Models
In animal models, the effects of 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been identified, indicating the optimal dosage range for therapeutic applications .
Metabolic Pathways
1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various compounds . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . This distribution pattern influences the compound’s localization and biological activity within the body.
Subcellular Localization
The subcellular localization of 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization affects the compound’s ability to interact with target biomolecules and exert its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. This intermediate can then be further reacted with a sulfonyl chloride derivative to introduce the phenylsulfonyl group. Finally, the piperidine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a thiol group.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce thiols.
Applications De Recherche Scientifique
{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir contain the thiazole ring and exhibit similar biological activities.
Phenylsulfonyl Compounds: Compounds like sulfonylureas and sulfonamides share the phenylsulfonyl group and are used in various medicinal applications.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids and pharmaceuticals exhibit similar structural features.
Uniqueness
{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine is unique due to the combination of the thiazole, phenylsulfonyl, and piperidine moieties in a single molecule. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-methyl-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-12-16-15(11-20-12)13-5-7-14(8-6-13)21(18,19)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMZRPDZWFXEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5849703.png)

![3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849731.png)

![N-(4-CHLOROPHENYL)-4-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5849741.png)
![4-[2-(2,3-dimethylphenoxy)ethyl]morpholine](/img/structure/B5849745.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5849755.png)
![ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5849761.png)
![2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methoxyphenol](/img/structure/B5849762.png)


![3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5849791.png)
![[4-(2-Fluorophenyl)piperazin-1-yl][1-(2-methylpropyl)piperidin-4-yl]methanone](/img/structure/B5849793.png)

